Monoethyl itaconate

Description

Propriétés

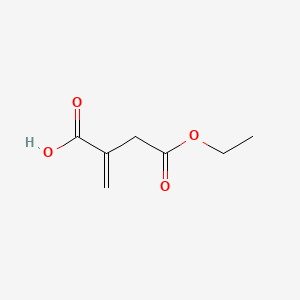

IUPAC Name |

4-ethoxy-2-methylidene-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTAGBVNSDJDTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347462 |

Source

|

| Record name | beta-Monoethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57718-07-7 |

Source

|

| Record name | beta-Monoethyl itaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Monoethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl Itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-MONOETHYL ITACONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monoethyl itaconate synthesis and chemical properties

An In-depth Technical Guide to Monoethyl Itaconate: Synthesis, Properties, and Biological Activity

Introduction

Monoethyl itaconate (MEI), also known as 4-ethyl itaconate (4-EI), is a monoester derivative of itaconic acid, an endogenous immunomodulatory metabolite.[1] Itaconic acid is produced in macrophages during inflammation by the enzyme encoded by the immune-responsive gene 1 (IRG1), which catalyzes the decarboxylation of cis-aconitate from the tricarboxylic acid (TCA) cycle.[1][2] Due to the polar nature of itaconic acid, which limits its cell permeability, esterified derivatives like monoethyl itaconate have been synthesized to enhance its therapeutic potential.[1][3]

This guide provides a comprehensive overview of the synthesis of monoethyl itaconate, its chemical and physical properties, and its role in biological signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic applications of itaconate and its derivatives.

Synthesis of Monoethyl Itaconate

The primary method for synthesizing monoethyl itaconate is through the esterification of itaconic acid with ethanol (B145695). This can be achieved through several protocols, including acid-catalyzed esterification and methods starting from itaconic anhydride (B1165640).

Experimental Protocol: Acid-Catalyzed Esterification of Itaconic Acid

This protocol describes a general method for the synthesis of monoethyl itaconate via direct esterification of itaconic acid with ethanol in the presence of an acid catalyst.

Materials:

-

Itaconic acid

-

Ethanol (absolute)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[4][5]

-

Benzene or Toluene (for azeotropic removal of water, optional)[6]

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Solvents for extraction and purification (e.g., dichloromethane (B109758), ethyl acetate)

Procedure:

-

A mixture of itaconic acid and an excess of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.[4]

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acidity of the mixture.[6]

-

To drive the reaction towards the monoester, water formed during the reaction can be removed, for instance, by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene.[6] However, one patented method suggests that initiating the reaction in the presence of a specific amount of water can enhance the yield of the monoester over the diester.[6]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude monoethyl itaconate can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis from Itaconic Anhydride

An alternative route involves the reaction of itaconic anhydride with ethanol. This method can offer greater control over mono-esterification.

Materials:

-

Itaconic anhydride

-

Ethanol (absolute)

-

Pyridine (B92270) or another suitable base catalyst (optional)

-

Solvents for workup and purification

Procedure:

-

Itaconic anhydride is dissolved in a suitable solvent, such as anhydrous dichloromethane or tetrahydrofuran (B95107) (THF), in a round-bottom flask.

-

An equimolar amount of absolute ethanol is added to the solution, often dropwise, while stirring at a controlled temperature (e.g., 0 °C to room temperature).[7]

-

A catalytic amount of a base like pyridine can be used to facilitate the reaction.

-

The reaction is stirred for several hours until completion, as monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The resulting residue is worked up, which may involve an acidic wash to remove the base catalyst, followed by extraction with an organic solvent.

-

The product is purified by recrystallization or column chromatography.

Table 1: Summary of Synthesis Parameters for Itaconate Esters

| Parameter | Method 1: Acid-Catalyzed Esterification | Method 2: From Itaconic Anhydride |

| Starting Material | Itaconic Acid | Itaconic Anhydride |

| Reagent | Ethanol | Ethanol |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid[4][5] | Pyridine (optional) |

| Temperature | Reflux (approx. 75-175 °C)[6] | 0 °C to Room Temperature[7] |

| Key Feature | Equilibrium-driven reaction | Controlled mono-esterification |

| Purification | Neutralization, Extraction, Recrystallization/Chromatography | Extraction, Recrystallization/Chromatography |

Chemical and Physical Properties

Monoethyl itaconate is a solid at room temperature and possesses distinct chemical properties owing to its dicarboxylic acid and vinyl functionalities.[8]

Table 2: Physical and Chemical Properties of Monoethyl Itaconate

| Property | Value | Reference |

| CAS Number | 57718-07-7 | [8] |

| Molecular Formula | C₇H₁₀O₄ | [8] |

| Molecular Weight | 158.15 g/mol | [9] |

| Appearance | White to off-white crystalline powder or solid | [10] |

| Melting Point | 54-59 °C | [10] |

| Boiling Point | 153 °C at 12 mmHg | [10][11] |

| Density | 1.153 g/cm³ | [11] |

| Solubility | Soluble in DMSO (≥10 mg/ml), Ethanol (≥10 mg/ml), and PBS (pH 7.2) (≥10 mg/ml) | [8] |

| Purity | ≥95% or >97.0% (commercially available) | [8][10] |

| Storage | Refrigerated (0-10 °C), Heat Sensitive | [10][11] |

| Stability | ≥ 4 years at -20°C | [8] |

Chemical Reactivity and Stability

The chemical reactivity of monoethyl itaconate is dominated by its α,β-unsaturated carbonyl system and the free carboxylic acid group.

-

Polymerization: The vinyl group makes MEI a suitable monomer for radical polymerization.[9][11] It is used as a copolymerization agent, for instance, in the generation of hydrogels for drug delivery applications.[8]

-

Electrophilicity: The α,β-unsaturated moiety is electrophilic and can react with nucleophiles, such as the cysteine residues of proteins, via Michael addition.[12] However, compared to derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4OI), MEI induces a weaker electrophilic stress response.[13][14]

-

Stability: Monoethyl itaconate is stable under recommended storage conditions, typically refrigerated and protected from heat.[8][10] In solution, stock solutions are stable for months at -80°C.[15]

Spectral Properties

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of monoethyl itaconate would be expected to show characteristic signals for the vinyl protons, the methylene (B1212753) protons adjacent to the carbonyl groups, and the ethyl ester group (a quartet and a triplet). For the related monomethyl itaconate, ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 11.17 (bs, 1H, COOH), 6.48 (s, 1H, vinyl), 5.85 (s, 1H, vinyl), 3.71 (s, 3H, OCH₃), and 3.36 (s, 2H, CH₂).[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of MEI. For related itaconate prodrugs, high-resolution mass spectrometry (HRMS) has been used to confirm their elemental composition.[2]

Biological Activity and Signaling Pathways

Itaconate and its derivatives are key regulators of the immune response, particularly in macrophages. While MEI itself is not directly converted to intracellular itaconate, it participates in modulating inflammatory pathways.[13][14]

The Nrf2 Antioxidant Response Pathway

A primary mechanism of action for itaconate derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.

-

Mechanism: Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and degradation. Electrophilic molecules, including itaconate derivatives, can alkylate specific cysteine residues on KEAP1.[3][12] This modification leads to a conformational change in KEAP1, preventing it from targeting Nrf2 for degradation.

-

Downstream Effects: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This induces the expression of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]

-

MEI's Role: While dimethyl itaconate and 4-octyl itaconate are potent inducers of the Nrf2 pathway, monoethyl itaconate (4-EI) does not significantly stabilize Nrf2 protein or induce a strong electrophilic stress response on its own in resting macrophages.[13]

Caption: Nrf2 activation pathway by itaconate derivatives.

Modulation of Inflammatory Signaling

Studies comparing itaconate and its derivatives have revealed divergent effects on inflammation.

-

Inhibition of Pro-inflammatory Cytokines: Potent electrophilic derivatives like DMI and 4OI inhibit the induction of pro-inflammatory molecules such as pro-IL-1β and cytokines like IL-6 and IL-10.[13][14]

-

Type I Interferon Response: Unmodified itaconate enhances the lipopolysaccharide (LPS)-induced secretion of IFN-β, an important antiviral cytokine. In contrast, DMI and 4OI inhibit IFN-β secretion.[14] Monoethyl itaconate's effects are generally less pronounced than those of DMI and 4OI.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

Itaconic acid is a known inhibitor of the TCA cycle enzyme succinate dehydrogenase (SDH). This leads to the accumulation of succinate, which can have pro-inflammatory effects. However, esterified derivatives, including MEI, do not directly inhibit SDH activity in vitro. Any effects on succinate levels would likely require intracellular hydrolysis to itaconate, a process that does not readily occur for MEI.[14]

Experimental Workflows and Methodologies

Workflow for Synthesis and Purification of MEI

The general workflow for producing and verifying monoethyl itaconate involves synthesis, workup, purification, and characterization.

Caption: General experimental workflow for MEI synthesis.

Protocol: Characterization of Monoethyl Itaconate

Purity Analysis by Titration:

-

Accurately weigh a sample of the synthesized MEI.

-

Dissolve the sample in a suitable solvent mixture (e.g., ethanol/water).

-

Titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) using a pH meter or an indicator like phenolphthalein.

-

The purity is calculated based on the equivalent point, corresponding to the neutralization of the single carboxylic acid group.

Structural Confirmation by NMR:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).[2]

-

Record ¹H and ¹³C NMR spectra.

-

Confirm the presence of expected peaks for the ethyl ester, the vinyl group, the methylene group, and the carboxylic acid proton.[2] The chemical shifts and coupling constants should be consistent with the structure of 4-ethyl itaconate.

Purity Analysis by Gas Chromatography (GC):

-

Prepare a standard solution of MEI of known concentration.

-

Dissolve the synthesized product in a suitable solvent to a known concentration.

-

Inject the samples into a gas chromatograph equipped with an appropriate column and a flame ionization detector (FID).

-

Purity is determined by comparing the peak area of the product to that of the standard and accounting for any impurities.[10]

Conclusion

Monoethyl itaconate is an important derivative of itaconic acid that offers a platform for developing novel therapeutics, particularly for inflammatory and autoimmune diseases. Its synthesis is straightforward, primarily involving the esterification of itaconic acid. While its chemical properties are well-defined, its biological activities are nuanced. Unlike more potent electrophilic derivatives, MEI exhibits a weaker induction of the Nrf2 pathway, highlighting the structure-activity relationship among itaconate esters. Further research into the specific biological effects and mechanisms of monoethyl itaconate will be crucial for realizing its full therapeutic potential.

References

- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]

- 5. Itaconic acid monomethyl ester synthesis - chemicalbook [chemicalbook.com]

- 6. US3484478A - Synthesis of monoesters of itaconic acid - Google Patents [patents.google.com]

- 7. US3055873A - Preparation of polyitaconic acid - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Diethyl itaconate | 57718-07-7 [chemicalbook.com]

- 10. Monoethyl Itaconate 57718-07-7 | TCI Deutschland GmbH [tcichemicals.com]

- 11. diethyl itaconate | CAS#:57718-07-7 | Chemsrc [chemsrc.com]

- 12. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

Monoethyl itaconate mechanism of action in inflammation

An In-Depth Technical Guide to the Anti-Inflammatory Mechanism of Action of Monoethyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoethyl itaconate (MEI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced in mammalian immune cells, particularly macrophages, during inflammation. Itaconate and its derivatives have emerged as critical regulators of the inflammatory response, exerting potent anti-inflammatory and antioxidant effects. This document provides a detailed overview of the core mechanisms through which MEI and related itaconate compounds modulate inflammation. Key mechanisms include the activation of the Nrf2 antioxidant pathway, inhibition of aerobic glycolysis, direct suppression of the NLRP3 inflammasome, and regulation of the ATF3/IκBζ axis. By covalently modifying cysteine residues on key regulatory proteins, these molecules reprogram cellular metabolism and signaling to resolve inflammation, representing a promising therapeutic strategy for a range of inflammatory diseases.

Core Mechanisms of Action

Monoethyl itaconate, like other itaconate derivatives, functions primarily as an electrophile. Its α,β-unsaturated carbonyl structure allows it to react with nucleophilic cysteine residues on proteins via a process called Michael addition, or "itaconation".[1][2] This covalent modification is central to its ability to alter protein function and modulate multiple inflammatory pathways.

Activation of the Nrf2 Antioxidant Pathway

A primary anti-inflammatory mechanism of itaconate and its derivatives is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcriptional regulator of antioxidant and cytoprotective genes.[3][4][5]

-

Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. MEI, due to its electrophilic nature, directly alkylates specific cysteine residues on Keap1 (e.g., Cys151, Cys273, Cys288).[3][6][7] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

-

Outcome: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a suite of antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1)) and proteins involved in glutathione (B108866) synthesis, thereby quenching reactive oxygen species (ROS) and reducing oxidative stress.[4][8] The activation of Nrf2 is essential for the anti-inflammatory action of itaconate.[3][6]

Inhibition of Aerobic Glycolysis

Inflammatory macrophages undergo a metabolic shift to aerobic glycolysis (the Warburg effect) to support pro-inflammatory functions.[9] Itaconate and its derivatives can reverse this metabolic reprogramming by directly inhibiting key glycolytic enzymes.[10][11]

-

Mechanism: Through cysteine alkylation, MEI can inhibit the enzymatic activity of several key players in the glycolytic pathway. Identified targets include:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Alkylation of a cysteine residue (Cys22 in mice) on GAPDH by 4-octyl itaconate (a related derivative) has been shown to inhibit its activity, thereby blocking a critical step in glycolysis.[8][9]

-

Aldolase A (ALDOA): Itaconate modifies cysteines Cys73 and Cys339 on ALDOA, impairing glucose catabolism.[9][10]

-

Lactate (B86563) dehydrogenase A (LDHA): Alkylation of LDHA has also been reported, affecting lactate production.[3][10]

-

-

Outcome: By disrupting the glycolytic flux, MEI reduces the metabolic support required for the production of pro-inflammatory cytokines like IL-1β, thus dampening the inflammatory response.[9][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal proteome profiling of itaconate interactome in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities [frontiersin.org]

- 11. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Challenge of Intracellular Itaconate Delivery: An In-depth Technical Guide on the Cellular Conversion of Monoethyl Itaconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconate is a crucial immunomodulatory metabolite produced by macrophages during inflammation. Its therapeutic potential is significant, yet its direct application is hampered by poor cell permeability due to its polar nature. Esterified derivatives, such as 4-monoethyl itaconate (4EI), have been proposed as cell-permeable prodrugs designed to deliver itaconate intracellularly. This technical guide consolidates current scientific evidence to provide an in-depth analysis of the intracellular conversion of 4EI to itaconate. Contrary to the prodrug hypothesis, compelling evidence from metabolomic studies demonstrates that 4EI is not an effective precursor for intracellular itaconate. This guide presents the quantitative data, detailed experimental protocols from key studies, and visual workflows to elucidate the true cellular fate of monoethyl itaconate and its implications for immunomodulatory drug development.

Introduction: The Promise and Problem of Itaconate

Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), macrophages undergo a metabolic shift that includes the production of itaconate from the Krebs cycle intermediate cis-aconitate. This process is catalyzed by the enzyme cis-aconitate decarboxylase, encoded by the Irg1 gene. Intracellular itaconate exerts potent anti-inflammatory and antimicrobial effects through mechanisms such as the inhibition of succinate (B1194679) dehydrogenase (SDH) and the alkylation of key proteins involved in inflammatory signaling pathways.

The therapeutic promise of itaconate is significant for a range of inflammatory and autoimmune diseases. However, as a dicarboxylic acid, itaconate is highly polar and negatively charged at physiological pH, severely limiting its ability to cross cell membranes. To overcome this, researchers have developed esterified derivatives, including dimethyl itaconate (DI), 4-octyl itaconate (4OI), and 4-monoethyl itaconate (4EI), with the expectation that these more lipophilic compounds would readily enter cells and be hydrolyzed by intracellular esterases to release active itaconate. This guide examines the evidence for this "prodrug" hypothesis, focusing specifically on 4-monoethyl itaconate.

The Verdict on Intracellular Conversion: A Lack of Evidence

The central premise for using itaconate esters is their presumed conversion to itaconate within the cell. However, rigorous comparative studies using wild-type and Irg1-deficient (Irg1-/-) macrophages have shown that this conversion is highly inefficient for 4EI and other common derivatives.[1] A key study by Swain, Bambouskova, and colleagues systematically evaluated the intracellular fate of itaconate and its derivatives, providing definitive evidence that 4EI does not serve as a reliable prodrug for itaconate.[1]

Using liquid chromatography-mass spectrometry (LC-MS) to analyze the intracellular metabolome of bone marrow-derived macrophages (BMDMs), the study revealed that while 4EI itself can be detected within the cells after treatment, there is no corresponding significant increase in the levels of intracellular itaconate.[1] This finding holds true for other derivatives like dimethyl itaconate (DI) and 4-octyl itaconate (4OI) as well.[1] In stark contrast, treatment with unmodified itaconic acid led to a substantial accumulation of intracellular itaconate, indicating that it can indeed enter macrophages, likely through a yet-to-be-fully-characterized transport mechanism.[1]

These findings suggest that the observed biological effects of 4EI and other itaconate esters are likely attributable to the actions of the esterified molecules themselves, rather than their conversion to itaconate.[2] For instance, DI and 4OI induce a strong electrophilic stress response, a characteristic not as prominently observed with either unmodified itaconate or 4EI.[1] This highlights a divergence in the mechanisms of action between itaconate and its derivatives.

Quantitative Data: Intracellular Metabolite Levels

The following tables summarize the quantitative data from key studies, primarily the work of Swain et al., which systematically measured the intracellular concentrations of itaconate and its derivatives in bone marrow-derived macrophages (BMDMs). The data is presented in arbitrary units based on mass spectrometry peak area and illustrates the lack of conversion of 4EI into itaconate.

Table 1: Intracellular Levels of Itaconate Derivatives and Itaconate After Treatment

Data extracted from Swain et al., Nature Metabolism (2020).[1] Intracellular levels were measured in wild-type BMDMs after 3 or 12 hours of treatment. Values are represented as mean peak area (Arbitrary Units) ± s.e.m.

| Treatment Compound (Concentration) | Incubation Time | Intracellular 4EI Detected (Peak Area) | Intracellular Itaconate Detected (Peak Area) |

| 4-Monoethyl Itaconate (4EI) (1 mM) | 3 hours | ~1,500,000 | No significant increase above baseline |

| 4-Monoethyl Itaconate (4EI) (1 mM) | 12 hours | ~1,700,000 | No significant increase above baseline |

| Itaconic Acid (ITA) (1 mM) | 3 hours | Not Applicable | ~20,000,000 |

| Itaconic Acid (ITA) (1 mM) | 12 hours | Not Applicable | ~25,000,000 |

| Untreated Control | N/A | Not Detected | Baseline |

Table 2: Comparative Intracellular Itaconate Levels in Irg1-/- Macrophages

This table illustrates that in macrophages genetically incapable of producing their own itaconate (Irg1-/-), treatment with 4EI does not lead to the appearance of intracellular itaconate, whereas treatment with itaconic acid does. Data is from Swain et al., Nature Metabolism (2020).[1]

| Cell Type | Treatment Compound (5 mM) | Incubation Time | Intracellular Itaconate Detected (Peak Area) |

| Irg1-/- BMDMs | 4-Monoethyl Itaconate (4EI) | 12 hours + 24h LPS | No significant increase above baseline |

| Irg1-/- BMDMs | 4-Octyl Itaconate (4OI) | 12 hours + 24h LPS | No significant increase above baseline |

| Irg1-/- BMDMs | Dimethyl Itaconate (DI) | 12 hours + 24h LPS | No significant increase above baseline |

| Irg1-/- BMDMs | Itaconic Acid (ITA) | 12 hours + 24h LPS | ~40,000,000 |

| Irg1-/- BMDMs | Untreated Control | N/A | Not Detected |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Swain et al. (2020) and other standard laboratory procedures.

Bone Marrow-Derived Macrophage (BMDM) Culture

-

Isolation: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice.

-

Differentiation: Cells are cultured for 7 days in DMEM (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF) to differentiate them into macrophages.

-

Plating: Differentiated BMDMs are seeded in 6-well plates at a density of 1.2 x 10^6 cells per well and allowed to adhere overnight before treatment.

Treatment with Itaconate and Derivatives

-

Preparation of Compounds: Itaconic acid, 4-monoethyl itaconate, 4-octyl itaconate, and dimethyl itaconate are dissolved in an appropriate solvent (e.g., DMSO or directly in media if soluble) to create stock solutions.

-

Cell Treatment: The culture medium is replaced with fresh medium containing the itaconate compounds at the desired final concentrations (e.g., 1 mM or 5 mM). Control wells receive vehicle-only medium.

-

Incubation: Cells are incubated for specified periods (e.g., 3 or 12 hours) at 37°C and 5% CO2. For experiments involving LPS stimulation, LPS is added to the medium at a concentration of 100 ng/mL for the final hours of incubation as required by the experimental design.

Intracellular Metabolite Extraction and LC-MS Analysis

-

Metabolite Extraction:

-

After incubation, the culture plates are placed on ice.

-

The medium is rapidly aspirated, and the cells are washed with ice-cold saline or PBS.

-

Metabolites are extracted by adding a cold extraction solvent (typically 80% methanol) to each well.

-

The cells are scraped from the plate, and the cell lysate is transferred to a microcentrifuge tube.

-

The samples are vortexed and then centrifuged at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

The supernatant containing the metabolites is carefully transferred to a new tube for LC-MS analysis.

-

-

LC-MS Analysis:

-

Chromatography: The metabolite extract is injected into a liquid chromatography system. A reverse-phase C18 column is commonly used. A gradient of solvents (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B) is used to separate the metabolites.

-

Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive mass spectrometer). The instrument is operated in negative ion mode to detect dicarboxylic acids like itaconate.

-

Data Analysis: The resulting data is analyzed using specialized software (e.g., MAVEN) to identify and quantify metabolites based on their accurate mass-to-charge ratio (m/z) and retention time. Peak areas are integrated to determine the relative abundance of each metabolite across different treatment conditions.

-

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for testing the conversion of 4EI and the known metabolic pathway of endogenous itaconate.

References

- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophilic Stress Response Induced by Monoethyl Itaconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a metabolite produced during the Krebs cycle, has emerged as a critical regulator of immune responses. Its derivatives, developed to enhance cell permeability and therapeutic potential, are of significant interest in drug development for inflammatory and autoimmune diseases. Among these, monoethyl itaconate (MEI), also known as 4-monoethyl itaconate (4-EI), represents a class of itaconate esters designed for improved cellular uptake.[1][2] This technical guide provides an in-depth analysis of the electrophilic stress response induced by itaconate derivatives, with a specific focus on the available data concerning monoethyl itaconate and its more extensively studied counterparts, dimethyl itaconate (DI) and 4-octyl itaconate (4-OI).

Itaconate and its derivatives exert their immunomodulatory effects through various mechanisms, including the induction of an electrophilic stress response.[3][4] This response is primarily mediated by the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and the ATF3 (Activating Transcription Factor 3) pathway.[5] These pathways play a crucial role in cellular defense against oxidative and electrophilic stress, thereby modulating inflammatory processes. While DI and 4-OI are potent inducers of this response, evidence suggests that MEI is a weaker electrophile, resulting in a more moderate activation of these pathways.[1][4]

This guide will detail the signaling pathways, present available quantitative data, and provide experimental protocols relevant to the study of the electrophilic stress response induced by itaconate derivatives.

Core Signaling Pathways

The immunomodulatory effects of electrophilic itaconate derivatives are primarily driven by two interconnected signaling pathways: the Keap1-Nrf2 pathway and the ATF3-IκBζ axis.

The Keap1-Nrf2 Pathway

Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as itaconate derivatives, can directly interact with reactive cysteine residues on Keap1.[3][6] This interaction leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[7][8] This leads to the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense (e.g., HMOX1, NQO1) and anti-inflammatory responses.[1][9]

It has been shown that itaconate and its derivative 4-OI can alkylate several cysteine residues on KEAP1, including Cys151, Cys257, Cys273, Cys288, and Cys297, which is crucial for Nrf2 activation.[3][6] While potent electrophiles like DI and 4-OI strongly activate this pathway, it has been observed that MEI (4-EI) does not significantly induce the expression of Nrf2 target genes in macrophages.[1]

Caption: Keap1-Nrf2 signaling pathway activation by MEI.

The ATF3-IκBζ Axis

A second, Nrf2-independent pathway involves the induction of Activating Transcription Factor 3 (ATF3).[5] Electrophilic stress can lead to the upregulation of ATF3, which acts as a transcriptional repressor of NFKBIZ, the gene encoding IκBζ.[10][11] IκBζ is a critical co-activator for a subset of pro-inflammatory genes, including IL6, in response to Toll-like receptor (TLR) stimulation. By inducing ATF3, electrophilic itaconate derivatives can suppress the expression of IκBζ, thereby selectively inhibiting the production of secondary response cytokines like IL-6, while not affecting primary response cytokines like TNF-α.[5][11][12]

Similar to the Nrf2 pathway, the potency of itaconate derivatives in activating the ATF3-IκBζ axis correlates with their electrophilicity. Dimethyl itaconate (DI) has been shown to be a strong inducer of ATF3 and an inhibitor of IκBζ, while 4-ethyl itaconate (a monoethyl ester) did not affect IκBζ levels.[4]

Caption: ATF3-IκBζ signaling axis influenced by MEI.

Quantitative Data

The majority of quantitative data on the electrophilic stress response of itaconate derivatives comes from studies on dimethyl itaconate (DI) and 4-octyl itaconate (4-OI). Data for monoethyl itaconate (MEI) is limited and primarily comparative, indicating its weaker activity.

Table 1: Comparative Effects of Itaconate Derivatives on Nrf2 Target Gene Expression in Macrophages

| Compound | Concentration | Cell Type | Target Gene | Fold Change vs. Control | Reference |

| 4-Octyl Itaconate (4-OI) | 250 µM | BMDMs | Hmox1 | ~15-fold increase | [1] |

| 4-Octyl Itaconate (4-OI) | 250 µM | BMDMs | Nqo1 | ~8-fold increase | [1] |

| Dimethyl Itaconate (DI) | 250 µM | BMDMs | Nqo1 | Significant Increase | [1] |

| 4-Monoethyl Itaconate (4-EI) | Not specified | Macrophages | Nqo1, Hmox1 | No significant induction | [1] |

| Itaconic Acid | Not specified | Macrophages | Nqo1, Hmox1 | No significant induction | [1] |

BMDMs: Bone Marrow-Derived Macrophages

Table 2: Effects of Itaconate Derivatives on Inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Compound | Concentration | Cell Type | Cytokine | % Inhibition vs. LPS alone | Reference |

| 4-Octyl Itaconate (4-OI) | Not specified | SLE patient PBMCs | Pro-inflammatory cytokines | Significant inhibition | [5][13] |

| Dimethyl Itaconate (DI) | 250 µM | BMDMs | IL-6 | Significant inhibition | [11] |

| Dimethyl Itaconate (DI) | 250 µM | BMDMs | IL-12 | Significant inhibition | [11] |

| Dimethyl Itaconate (DI) | 250 µM | BMDMs | TNF-α | No significant inhibition | [11] |

| 4-Ethyl Itaconate | Not specified | BMDMs | IκBζ (protein level) | No effect | [4] |

SLE: Systemic Lupus Erythematosus; PBMCs: Peripheral Blood Mononuclear Cells

Experimental Protocols

The following are generalized protocols for key experiments used to study the electrophilic stress response to itaconate derivatives, based on methodologies described in the cited literature.

Macrophage Culture and Stimulation

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are commonly used. Bone marrow is harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to allow for differentiation into macrophages.

-

Stimulation: Differentiated BMDMs are treated with the itaconate derivative (e.g., MEI, DI, or 4-OI) at a desired concentration (typically in the range of 50-250 µM) for a specified pre-treatment time (e.g., 1-4 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for various time points (e.g., 4-24 hours) to induce an inflammatory response.

Western Blot Analysis for Protein Expression

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, ATF3, IκBζ, HO-1, NQO1, and a loading control like β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy Mini Kit) and quantified. cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for the target genes (HMOX1, NQO1, IL6, TNF, NFKBIZ, etc.) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Caption: General experimental workflow for studying MEI effects.

Conclusion

Monoethyl itaconate is a cell-permeable derivative of itaconate that can induce an electrophilic stress response, albeit with lower potency compared to other derivatives like dimethyl itaconate and 4-octyl itaconate. This response is characterized by the activation of the Keap1-Nrf2 and ATF3-IκBζ signaling pathways, leading to the expression of antioxidant genes and the selective inhibition of pro-inflammatory cytokines. The weaker electrophilic nature of MEI suggests a more nuanced immunomodulatory profile, which may be advantageous in certain therapeutic contexts to avoid excessive or off-target effects.

For drug development professionals, the differential potency of itaconate derivatives highlights the potential for fine-tuning the therapeutic window by modifying the chemical structure of the parent compound. Further research is warranted to fully elucidate the dose-response relationship and the specific therapeutic applications of monoethyl itaconate in inflammatory and autoimmune diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such investigations.

References

- 1. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artificial cells delivering itaconic acid induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Research progress of itaconate on the regulation of macrophage inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NRF2/Itaconate Axis Regulates Metabolism and Inflammatory Properties of T Cells in Children with JIA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Electrophilic properties of itaconate and derivatives regulate the IκBζ-ATF3 inflammatory axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Octyl Itaconate Activates Nrf2 Signaling to Inhibit Pro-Inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Monoethyl itaconate and succinate dehydrogenase (SDH) inhibition

An In-depth Technical Guide on Monoethyl Itaconate and Succinate (B1194679) Dehydrogenase (SDH) Inhibition

Introduction

In the evolving landscape of immunometabolism, endogenous metabolites are increasingly recognized as critical regulators of cellular function and immune responses. Among these, itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a key immunomodulatory molecule.[1][2][3][4] Produced in high quantities by activated macrophages, itaconate and its cell-permeable derivatives, such as monoethyl itaconate (MEI), dimethyl itaconate (DI), and 4-octyl itaconate (4-OI), are at the forefront of research for their therapeutic potential in inflammatory and autoimmune diseases.[5][6][7]

A primary mechanism through which itaconate exerts its effects is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[3][5][8] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[9][10] By inhibiting SDH, itaconate derivatives orchestrate a significant metabolic shift that leads to the accumulation of succinate, a potent pro-inflammatory signal. This guide provides a comprehensive technical overview of the interaction between monoethyl itaconate and SDH, detailing the underlying mechanisms, affected signaling pathways, quantitative data, and relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action: SDH Inhibition by Itaconate Derivatives

Itaconate's ability to inhibit SDH stems from its structural similarity to succinate, allowing it to act as a competitive inhibitor at the enzyme's active site.[1][8] This inhibition is a key event that triggers a cascade of metabolic and signaling changes within the cell.

-

Competitive Inhibition: Itaconate directly competes with succinate for binding to the SDH enzyme complex. This reversible inhibition slows down the conversion of succinate to fumarate, a critical step in the TCA cycle.[1]

-

Succinate Accumulation: The direct consequence of SDH inhibition is the accumulation of intracellular succinate.[1][3][6] This buildup is not merely a metabolic bottleneck but a significant signaling event. Elevated succinate levels can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions, which in turn promotes the expression of pro-inflammatory genes, including Interleukin-1β (IL-1β).[3]

-

Modulation of Cellular Respiration and ROS: By impeding the flow of electrons from the TCA cycle into the electron transport chain at Complex II, itaconate modulates mitochondrial respiration.[3][11] This can lead to a reduction in the production of mitochondrial reactive oxygen species (ROS), which are often generated during inflammatory processes.[5][12]

While itaconate itself is a potent SDH inhibitor, its polarity limits its passive diffusion across cell membranes.[5][11] Esterified derivatives like monoethyl itaconate (MEI, also referred to as 4-EI), dimethyl itaconate (DI), and 4-octyl itaconate (4-OI) are more membrane-permeable.[5][13] However, studies indicate that these derivatives, particularly DI and 4-OI, may not be converted into intracellular itaconate and might not directly inhibit SDH themselves.[13][14] Instead, their effects are often attributed to their electrophilic properties, which allow them to modify proteins via Michael addition.[13] In contrast, unmodified itaconate and the less electrophilic MEI appear to act more directly through SDH inhibition and have distinct downstream effects.[5][13]

Caption: Mechanism of SDH Inhibition by Monoethyl Itaconate.

Core Signaling Pathways Modulated by Itaconate Derivatives

The immunomodulatory effects of itaconate and MEI extend beyond direct SDH inhibition, influencing several key inflammatory signaling pathways.

Nrf2-KEAP1 Pathway Activation

Itaconate derivatives, particularly the more electrophilic ones like DI and 4-OI, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[15][16]

-

Mechanism: They act by alkylating cysteine residues on the Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (KEAP1).[4][12] This modification prevents KEAP1 from targeting Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1).[12][17]

-

Note: Natural itaconate and the less electrophilic MEI are considered weak activators of this pathway compared to DI and 4-OI.[5][13]

Caption: Nrf2 Pathway Activation by Itaconate Derivatives.

NLRP3 Inflammasome Inhibition

Itaconate derivatives can suppress inflammation by inhibiting the NLRP3 inflammasome, a key driver of IL-1β and IL-18 production.[4]

-

Mechanism: 4-OI has been shown to prevent the activation of the NLRP3 inflammasome by directly modifying NLRP3 on cysteine 548. This covalent modification blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. This effect is independent of both SDH and Nrf2.[4]

Caption: NLRP3 Inflammasome Inhibition by Itaconate Derivatives.

Modulation of JAK1-STAT6 and ATF3-IκBζ Pathways

Itaconate derivatives also influence other key signaling axes involved in macrophage polarization and cytokine production.

-

JAK1-STAT6 Inhibition: Itaconate and 4-OI can inhibit the polarization of M2 anti-inflammatory macrophages by blocking the JAK1-STAT6 signaling pathway, which is typically activated by IL-4.[2][5] This suggests a role for itaconate in regulating the balance of macrophage phenotypes during an immune response.

-

ATF3-IκBζ Regulation: Itaconate and DI can promote the expression of Activating Transcription Factor 3 (ATF3). ATF3, in turn, acts as a negative regulator of IκBζ, a nuclear protein required for the production of certain pro-inflammatory cytokines like IL-6.[2][5][17]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of itaconate and its derivatives on SDH activity and inflammatory responses in macrophages.

Table 1: Succinate Dehydrogenase (SDH) Inhibition and Succinate Accumulation

| Compound | Cell Type | Treatment | Effect on SDH Activity | Intracellular Succinate Level | Reference |

|---|---|---|---|---|---|

| Itaconate | Murine BMDM | 12h treatment | Direct Inhibition | Significant Increase | [13][14] |

| Dimethyl Itaconate (DI) | Murine BMDM | 12h treatment | No Direct Inhibition | No substantial increase | [13][14] |

| 4-Octyl Itaconate (4-OI) | Murine BMDM | 12h treatment | No Direct Inhibition | No substantial increase | [13] |

| 4-Monoethyl Itaconate (MEI) | Murine BMDM | 12h treatment | Not Reported | No substantial increase | [13] |

| Itaconate Derivatives | C2C12 Myoblasts | Day 1 of differentiation | Significant Reduction | Significant Increase |[6][18] |

BMDM: Bone Marrow-Derived Macrophages

Table 2: Effects on Cytokine Production in LPS-Stimulated Macrophages

| Compound | Concentration | Cytokine | Effect | Reference |

|---|---|---|---|---|

| Itaconate | 2.5 - 7.5 mM | Mature IL-1β | Dose-dependent Inhibition | [13] |

| Itaconate | 2.5 - 7.5 mM | TNF-α, IL-6 | No significant effect | [13] |

| Itaconate | 5 - 7.5 mM | IFN-β | 7-9 fold Increase (12h pre-treatment) | [13] |

| Dimethyl Itaconate (DI) | 125 - 250 µM | Pro-IL-1β, IL-6, IFN-β | Dose-dependent Inhibition | [13] |

| 4-Octyl Itaconate (4-OI) | 62.5 - 125 µM | Pro-IL-1β, IL-6, IFN-β | Dose-dependent Inhibition | [13] |

| 4-Monoethyl Itaconate (MEI) | 250 - 500 µM | Pro-IL-1β, IL-6, IFN-β | No significant effect |[13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of MEI and SDH inhibition. Below are generalized protocols based on common practices in the field.

Protocol 1: Synthesis of Monoethyl Itaconate

The synthesis of itaconate monoesters can be achieved by protecting one of the carboxylic acid groups, followed by esterification of the free acid. A general approach is outlined below, adapted from procedures for similar compounds.[19]

-

Protection: Start with 4-tert-butyl itaconate, which can be prepared according to published protocols. This protects the carboxyl group at the 4-position.

-

Esterification: React the 4-tert-butyl itaconate with ethanol (B145695) under alkaline conditions (e.g., using K₂CO₃ as a base) and in the presence of a catalyst like NaI in an acetonitrile (B52724) (MeCN) solvent. The reaction is typically heated (e.g., 40-55°C) for several hours (e.g., 16 hours).

-

Deprotection: After the ethyl ester is formed at the 1-position, the tert-butyl protecting group is removed from the 4-position using a strong acid, such as trifluoroacetic acid (TFA).

-

Purification: The final product, monoethyl itaconate, is purified using standard techniques such as column chromatography.

Note: Researchers should consult specific literature for precise reaction conditions and characterization data (e.g., NMR).[19]

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the reduction of a probe, such as 2,6-dichlorophenolindophenol (DCIP), which is proportional to SDH activity.[9][10]

-

Sample Preparation:

-

Cells (1 x 10⁶): Homogenize cells in 100 µL of ice-cold SDH Assay Buffer.

-

Tissue (10 mg): Homogenize tissue in 100 µL of ice-cold SDH Assay Buffer.

-

Centrifuge samples at 10,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant contains the enzyme.

-

For mitochondrial fractions, use a mitochondria isolation kit.[9]

-

-

Assay Procedure (96-well plate format):

-

Add 5-50 µL of the sample supernatant to duplicate wells.

-

Adjust the volume in each well to 50 µL with SDH Assay Buffer.

-

Prepare a Reaction Mix containing SDH Assay Buffer, SDH Substrate Mix, and the SDH Probe according to the kit manufacturer's instructions.

-

Add 50 µL of the Reaction Mix to each sample well.

-

Incubate the plate at 25°C or 37°C, protected from light.

-

Measure the absorbance at 600 nm (OD 600) at multiple time points (e.g., every 5 minutes) using a microplate reader.

-

-

Calculation:

-

Calculate the change in absorbance (ΔOD 600) over a specific time interval within the linear range of the reaction.

-

SDH activity is proportional to the rate of change in absorbance and can be calculated using a standard curve or the extinction coefficient of the reduced probe. One unit of SDH is often defined as the amount of enzyme that generates 1.0 µmole of product per minute at a specific pH and temperature.[9]

-

Protocol 3: Macrophage Culture and Treatment

This protocol describes the culture of bone marrow-derived macrophages (BMDMs) and treatment with itaconate derivatives.

-

BMDM Preparation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 20 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages.[13]

-

-

Cell Plating: Seed the differentiated BMDMs into appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for cytokine analysis) at a desired density. Allow cells to adhere overnight.

-

Treatment:

-

Prepare stock solutions of monoethyl itaconate or other derivatives. Note that some derivatives may require solvents like DMSO, while others are soluble in PBS or culture media.[13]

-

Dilute the stock solution directly into the culture media to achieve the final desired concentration.

-

Pre-treat the cells with the itaconate derivative for a specified period (e.g., 3 to 12 hours) before inflammatory stimulation.[13]

-

-

Stimulation:

-

After pre-treatment, add an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the media.

-

For inflammasome activation studies, a second signal like ATP (e.g., 5 mM) may be added for the final hour of incubation.[3]

-

-

Sample Collection: After the desired incubation time (e.g., 4 to 24 hours), collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Caption: General Experimental Workflow for Studying MEI Effects.

Conclusion

Monoethyl itaconate and other itaconate derivatives are powerful tools for modulating macrophage function and inflammatory responses. Their primary interaction with succinate dehydrogenase provides a direct link between cellular metabolism and immune signaling. By competitively inhibiting SDH, itaconate triggers succinate accumulation, which in turn influences pro-inflammatory pathways. Furthermore, the electrophilic nature of some derivatives allows them to regulate distinct signaling cascades, including the Nrf2 antioxidant response and NLRP3 inflammasome activation. The divergent effects observed between unmodified itaconate, the less electrophilic MEI, and the highly electrophilic DI and 4-OI highlight the nuanced structure-activity relationships that must be considered in their application.[13] As research continues to unravel these complex interactions, itaconate-based molecules hold significant promise as a novel class of therapeutics for a wide range of inflammatory disorders.

References

- 1. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Itaconate and Its Derivatives Repress Early Myogenesis In Vitro and In Vivo [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biogot.com [biogot.com]

- 11. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Monoethyl Itaconate: A Modulator of Macrophage Polarization and Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. The two major phenotypes are the pro-inflammatory M1 macrophages, which drive host defense, and the anti-inflammatory M2 macrophages, which are involved in tissue repair and resolution of inflammation.[1][2] Dysregulation of macrophage polarization is a hallmark of numerous inflammatory diseases. Itaconate, a metabolite derived from the Krebs cycle in activated myeloid cells, has emerged as a critical endogenous regulator of macrophage function.[1][3][4][5] Due to the poor cell permeability of itaconate, esterified derivatives such as Monoethyl Itaconate (MEI), Dimethyl Itaconate (DI), and 4-Octyl Itaconate (4-OI) have been developed as valuable research tools and potential therapeutic agents to probe and modulate macrophage activity.[3][6] This document provides a comprehensive overview of the role of MEI and other itaconate derivatives in macrophage polarization, detailing the underlying molecular mechanisms, quantitative effects, and experimental methodologies.

Core Mechanisms of Action

Itaconate and its derivatives exert their immunomodulatory effects through several distinct mechanisms, primarily targeting pro-inflammatory M1 activation while also influencing the M2 phenotype.

1. Activation of the Nrf2 Anti-inflammatory Pathway

A primary mechanism is the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5]

-

Mechanism: Itaconate derivatives are electrophilic molecules that can directly modify proteins by alkylating cysteine residues.[4] They alkylate specific cysteines on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2.[1][4][7][8] This modification disrupts the KEAP1-Nrf2 interaction, preventing Nrf2 ubiquitination and degradation.

-

Outcome: Stabilized Nrf2 translocates to the nucleus, where it drives the expression of a suite of anti-oxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][9] This activation is crucial for the anti-inflammatory action of itaconate.[4][7]

2. Induction of Activating Transcription Factor 3 (ATF3)

Itaconate derivatives robustly induce the expression of ATF3, a transcriptional repressor that plays a key role in tempering inflammatory responses.

-

Mechanism: Itaconate-induced electrophilic stress promotes the expression of ATF3.[3][10]

-

Outcome: ATF3, in turn, suppresses the transcription of key pro-inflammatory genes.[11] A critical target is Nfkbiz, the gene encoding IκBζ. By inhibiting the induction of IκBζ, itaconate derivatives block the expression of a subset of secondary response genes to Toll-like receptor (TLR) stimulation, including IL-6 and IL-12.[3][10][12] This action is independent of Nrf2.[3][10]

3. Inhibition of M2 Polarization via JAK1-STAT6 Pathway

While primarily known for inhibiting M1 macrophages, itaconate and its derivatives also suppress the alternative M2 activation pathway.

-

Mechanism: Itaconate and 4-Octyl Itaconate (OI) have been identified as direct inhibitors of Janus kinase 1 (JAK1).[13] They achieve this by modifying multiple cysteine residues on JAK1, thereby inhibiting its kinase activity.[13]

-

Outcome: Since M2 polarization induced by cytokines like IL-4 and IL-13 is dependent on the JAK1-STAT6 signaling cascade, itaconate derivatives block the phosphorylation of JAK1 and STAT6, effectively suppressing the M2 phenotype.[3][13]

4. Metabolic Reprogramming

Itaconate directly influences cellular metabolism, which is intrinsically linked to macrophage function.

-

Succinate Dehydrogenase (SDH) Inhibition: Itaconate is a competitive inhibitor of SDH (mitochondrial complex II), a key enzyme in both the Krebs cycle and the electron transport chain.[3][5] Inhibition of SDH leads to the accumulation of succinate, which can have complex, context-dependent effects on inflammation. However, this inhibition also disrupts metabolic pathways that support the pro-inflammatory state.

-

Inhibition of Glycolysis: Itaconate derivatives can inhibit aerobic glycolysis by targeting enzymes like GAPDH.[3] This is significant because M1-polarized macrophages rely heavily on glycolysis for their energetic and biosynthetic needs.

Quantitative Data on Macrophage Modulation

The effects of itaconate derivatives on macrophage cytokine production and gene expression have been quantified in numerous studies. The tables below summarize representative data from studies using Dimethyl Itaconate (DI) and 4-Octyl Itaconate (4-OI), which are expected to have effects comparable to MEI.

Table 1: Effect of Itaconate Derivatives on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Cell Type | Treatment | Concentration | Result | Reference |

| TNF-α | Mouse BMDMs | DI + LPS | 250 µM | Significant suppression of mRNA expression | [8] |

| Septic Mice | DI | - | Decreased serum levels | [8][9] | |

| IL-6 | Mouse BMDMs | DI + LPS | 125-250 µM | Significant suppression of mRNA and protein expression | [8] |

| Septic Mice | DI | - | Decreased serum levels | [9] | |

| IL-1β | Mouse BMDMs | 4-OI + LPS | 125 µM | Significant suppression of secretion | [3] |

| Septic Mice | 4-OI | - | Significantly suppressed serum levels | [3] | |

| NOS2 (iNOS) | Mouse BMDMs | DI + LPS | 250 µM | Significant suppression of mRNA expression | [8] |

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide.

Table 2: Effect of Itaconate Derivatives on Nrf2 and ATF3 Target Gene Expression

| Gene | Cell Type | Treatment | Concentration | Result | Reference |

| HO-1 | Mouse BMDMs | DI | 250 µM | Promoted expression | [8][9] |

| NQO-1 | Mouse BMDMs | DI | 250 µM | Promoted expression | [8][9] |

| ATF3 | Mouse BMDMs | DI | 250 µM | Robust induction of protein expression | [3][10] |

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Signaling Pathways of Itaconate Derivatives in Macrophages

Caption: Key signaling pathways modulated by MEI in macrophages.

Diagram 2: Experimental Workflow for Studying MEI Effects

Caption: A typical experimental workflow for macrophage polarization studies.

Detailed Experimental Protocols

The following protocols provide a general framework for investigating the effects of MEI on macrophage polarization. Specific concentrations and timings should be optimized for individual experimental systems.

1. Murine Bone Marrow-Derived Macrophage (BMDM) Isolation and Differentiation

-

Objective: To generate a homogenous population of naive (M0) macrophages.

-

Methodology:

-

Euthanize a 6- to 12-week-old mouse (e.g., C57BL/6) via an approved method.[14]

-

Aseptically dissect the femurs and tibias and clean them of excess tissue.[14]

-

Flush the bone marrow from the bones using a syringe with cold, complete DMEM medium.[14]

-

Pass the cell suspension through a 70-μm cell strainer to remove debris.

-

Centrifuge the cells, lyse red blood cells with ACK buffer if necessary, and wash with PBS.

-

Resuspend the cells in complete DMEM (containing 10% FBS, penicillin/streptomycin) supplemented with Macrophage Colony-Stimulating Factor (M-CSF, e.g., 20-100 ng/mL).[14]

-

Plate the cells in non-tissue culture-treated petri dishes and culture for 6-7 days at 37°C, 5% CO₂, adding fresh M-CSF-containing media on day 3.[14]

-

On day 7, harvest the adherent M0 macrophages by gentle scraping or using cold PBS/EDTA.

-

2. Macrophage Polarization and MEI Treatment

-

Objective: To polarize M0 macrophages to M1 or M2 phenotypes and assess the impact of MEI.

-

Methodology:

-

Plate the differentiated M0 macrophages into tissue culture plates at a suitable density (e.g., 1x10⁶ cells/mL). Allow cells to adhere overnight.

-

Pre-treat the cells with desired concentrations of MEI (or a vehicle control like DMSO) for a specified time (e.g., 2-4 hours).

-

For M1 Polarization: Add Lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 20 ng/mL) to the media.[15]

-

For M2 Polarization: Add Interleukin-4 (IL-4, e.g., 20 ng/mL) to the media.[16][17]

-

Incubate the cells for the desired period (e.g., 24 hours for gene expression/cytokine analysis, 48 hours for protein analysis).[14]

-

3. Analysis of Macrophage Polarization

-

Objective: To quantify the polarization state of the macrophages.

-

Methodology:

-

Quantitative PCR (qPCR):

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA via reverse transcription.

-

Perform qPCR using primers for M1 markers (e.g., Tnf, Il6, Nos2), M2 markers (e.g., Arg1, Mrc1 (CD206), Il10), and pathway target genes (e.g., Hmox1, Atf3). Normalize to a housekeeping gene (e.g., Actb).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Flow Cytometry:

-

Conclusion and Future Directions

Monoethyl itaconate and other itaconate derivatives are powerful immunomodulatory molecules that effectively suppress pro-inflammatory M1 macrophage polarization while also inhibiting the M2 phenotype. Their mechanisms of action, centered on the activation of the Nrf2 and ATF3 pathways and inhibition of JAK1 signaling, make them valuable tools for studying macrophage biology and promising candidates for therapeutic development. For drug development professionals, the ability of these compounds to temper excessive inflammation holds potential for treating a wide range of conditions, from autoimmune diseases and sepsis to atherosclerosis.[8][19] Future research should focus on the cell-type-specific effects of MEI, its long-term safety profile, and the development of targeted delivery systems to maximize therapeutic efficacy while minimizing off-target effects.

References

- 1. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 2. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Research progress of itaconate on the regulation of macrophage inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Artificial cells delivering itaconic acid induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging role of the itaconate-mediated rescue of cellular metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Itaconate and itaconate derivatives target JAK1 to suppress alternative activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 17. criver.com [criver.com]

- 18. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 19. Itaconate suppresses atherosclerosis by activating a Nrf2-dependent antiinflammatory response in macrophages in mice - PMC [pmc.ncbi.nlm.nih.gov]

Monoethyl itaconate as an immunomodulatory metabolite

An In-depth Technical Guide to Monoethyl Itaconate as an Immunomodulatory Metabolite

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Itaconate, a metabolite produced from the Krebs cycle intermediate cis-aconitate, has emerged as a critical regulator of immune responses, primarily exerting anti-inflammatory effects. Its therapeutic potential, however, is hampered by poor cell permeability due to its dicarboxylic acid structure. To circumvent this, cell-permeable ester derivatives have been developed, including Monoethyl Itaconate (MEI), Dimethyl Itaconate (DI), and 4-Octyl Itaconate (4-OI). These compounds serve as invaluable tools to probe the intracellular functions of itaconate. This guide provides a comprehensive overview of the immunomodulatory mechanisms of itaconate as studied through these derivatives, with a focus on MEI, detailing its effects on key signaling pathways, presenting quantitative data from relevant studies, and outlining common experimental protocols.

Introduction: From Endogenous Metabolite to Therapeutic Tool

During inflammatory responses, particularly in myeloid cells like macrophages, the enzyme Immune-Responsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1), is highly upregulated.[1][2] IRG1 diverts cis-aconitate from the Krebs cycle to produce itaconate, which can accumulate to millimolar concentrations within the mitochondria and cytoplasm.[2][3] This accumulation is not a metabolic byproduct but a key regulatory event that shapes the cell's inflammatory response.[4][5]

The highly polar nature of itaconate restricts its passage across cell membranes.[6][7] This limitation led to the synthesis of membrane-permeable derivatives like 4-monoethyl itaconate (4-EI, or MEI) and 4-octyl itaconate (4-OI).[6] These compounds can enter cells and, in some cases, are hydrolyzed by intracellular esterases to release itaconate, effectively mimicking the function of the endogenous metabolite.[8][9] However, it is noteworthy that some derivatives like dimethyl itaconate (DI) may not be metabolized into itaconate intracellularly and exert their effects through different mechanisms.[8][10] This guide focuses on the immunomodulatory activities attributed to intracellular itaconate, as investigated using MEI and its related analogs.

Core Immunomodulatory Mechanisms

Intracellular itaconate and its derivatives modulate the immune response through multiple, distinct mechanisms that collectively dampen inflammation and restore homeostasis.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

One of the first identified functions of itaconate is its role as a competitive inhibitor of Succinate Dehydrogenase (SDH), or mitochondrial complex II.[2][11] By binding to the enzyme's active site, itaconate blocks the conversion of succinate to fumarate (B1241708), leading to succinate accumulation.[2] This has two major consequences:

-

Metabolic Reprogramming: It disrupts the Krebs cycle and electron transport chain, influencing cellular metabolism.[11]

-

Reduced Inflammation: Succinate accumulation is a pro-inflammatory signal. By inhibiting SDH, itaconate tempers this signal, thereby reducing the production of inflammatory cytokines like IL-1β.[5][10]

Activation of the Nrf2 Antioxidant Pathway

Itaconate is an electrophilic molecule that can directly modify proteins through a process called alkylation, specifically targeting cysteine residues.[10]

-

KEAP1 Alkylation: Itaconate alkylates specific cysteines on the Kelch-like ECH-associated protein 1 (KEAP1), which is the primary negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[10][12]

-

Nrf2 Activation: This modification of KEAP1 prevents it from targeting Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HMOX1).[10][13] The activation of Nrf2 is essential for the anti-inflammatory effects of itaconate.[10]